N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide
Description
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring a hydrazinylidenemethyl substituent in the (E)-configuration. The compound’s structure combines a methoxy-substituted naphthalene core with a hydrazone moiety, which is critical for its stereochemical and electronic properties. The (E)-configuration of the hydrazone group, confirmed via X-ray crystallography in related compounds, is essential for molecular recognition in biological systems .
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-7-11(14(18)16-8-17-15)13(20-2)10-6-4-3-5-9(10)12/h3-8H,15H2,1-2H3,(H,16,17,18) |
InChI Key |
VWNGCIDNZVTSJQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)N/C=N/N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)NC=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide typically involves the condensation of 1,4-dimethoxynaphthalene-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazine moiety.
Substitution: The methoxy groups and hydrazine moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine-reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its observed activities.
Comparison with Similar Compounds
Hydrazinecarboxamide Derivatives
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- (2E)-2-[(2-Hydroxy-4-methoxyphenyl)-(phenyl)methylidene]-N-phenyl-hydrazinecarboxamide dimethylformamide monosolvate Contains a hydroxy-methoxyphenyl group, which facilitates hydrogen bonding. The dimethylformamide solvate enhances crystallinity, a property that could differ in the target compound due to its dimethoxy groups .
Naphthalene Carboxamide Derivatives
- 4-[[4-(Diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide Substituted with diethylamino and methyl groups, which increase lipophilicity compared to the target compound’s methoxy substituents. This may enhance membrane permeability but reduce aqueous solubility .
- 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C) A pyrazine-carboxamide with anticancer activity. The azepane and pyrimidine groups contrast with the naphthalene core of the target compound, suggesting divergent biological targets .
Physicochemical Properties
Radar plots comparing drug-like properties (e.g., logP, molecular weight) of carboxamide derivatives indicate that substituents significantly influence absorption and distribution. For example:
- N-carboxymethyl chitosan (polar) vs. N,N,N-trimethyl-chitosan (lipophilic) demonstrate how methoxy vs. alkylamino groups alter hydrophobicity . The target compound’s dimethoxy groups likely position it within the drug-like "sweet spot" for bioavailability.
Data Tables
Biological Activity
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound can be represented as CHNO. The compound features a hydrazine moiety, which is known for its reactivity and biological significance.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, a study focusing on hydrazone derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Antitumor Activity Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate caspases leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with the cell cycle, particularly at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.
Case Study 1: Antitumor Efficacy
A recent case study involving a series of hydrazone derivatives showed that this compound exhibited potent antitumor activity against breast cancer cells. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship among various hydrazone compounds. It was found that modifications on the naphthalene ring significantly influenced their biological activity. The presence of methoxy groups was correlated with enhanced solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
